molecular formula C28H37NO7 B1683501 4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium CAS No. 1610007-47-0

4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium

Número de catálogo: B1683501
Número CAS: 1610007-47-0
Peso molecular: 499.6 g/mol
Clave InChI: UKOOBSDARBTSHN-NGOMLPPMSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

YM-543 es un fármaco de molécula pequeña que funciona como un inhibidor selectivo del cotransportador de sodio-glucosa 2 (SGLT2). Este compuesto ha sido investigado principalmente por su posible uso en el tratamiento de la diabetes mellitus tipo 2. Al inhibir SGLT2, YM-543 reduce la reabsorción de glucosa en los riñones, lo que reduce los niveles de glucosa en sangre .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de YM-543 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones de acoplamiento posteriores. La ruta sintética detallada es propietaria, pero generalmente incluye los siguientes pasos:

Métodos de Producción Industrial

La producción industrial de YM-543 sigue rutas sintéticas similares, pero se optimiza para la fabricación a gran escala. Esto implica:

Análisis De Reacciones Químicas

Tipos de Reacciones

YM-543 experimenta varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de YM-543, cada uno con perfiles farmacológicos distintos. Estos derivados se estudian a menudo para comprender las relaciones estructura-actividad y para desarrollar inhibidores más potentes .

Aplicaciones Científicas De Investigación

YM-543 ha sido ampliamente estudiado por sus aplicaciones en varios campos:

Mecanismo De Acción

YM-543 ejerce sus efectos al inhibir selectivamente el cotransportador de sodio-glucosa 2 (SGLT2) en los riñones. Esta inhibición previene la reabsorción de glucosa de los túbulos renales, lo que lleva a una mayor excreción de glucosa en la orina. Los objetivos moleculares incluyen las proteínas SGLT2, y las vías involucradas están relacionadas principalmente con el transporte y el metabolismo de la glucosa .

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad de YM-543

YM-543 es único debido a sus características estructurales específicas que confieren una alta selectividad para SGLT2. Su fracción de glucosa distinta mejora la afinidad de unión, convirtiéndolo en un potente inhibidor. Además, YM-543 ha mostrado resultados prometedores en estudios preclínicos, destacando su potencial como agente terapéutico .

Actividad Biológica

The compound 4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate; 2-hydroxyethyl(trimethyl)azanium (CAS No. 1610007-47-0) is a complex organic molecule with potential biological activities. This article reviews its biological properties based on various studies and data sources.

  • Molecular Formula : C28H37NO7
  • Molecular Weight : 499.6 g/mol
  • IUPAC Name : 4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate; 2-hydroxyethyl(trimethyl)azanium

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

  • Antioxidant Activity : Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of hydroxyl groups in the sugar moiety is believed to contribute to radical scavenging activities.
  • Antimicrobial Properties : Studies have shown that related azulene derivatives possess antimicrobial effects against various bacterial strains. The azulenic structure may enhance membrane permeability in bacterial cells.
  • Anti-inflammatory Effects : Compounds containing phenolic structures are often studied for their anti-inflammatory properties. The specific compound may inhibit pro-inflammatory cytokines and pathways.

Antioxidant Activity

A study conducted by Zhang et al. (2021) investigated the antioxidant capacity of azulene derivatives. The findings suggested that the hydroxymethyl groups significantly enhance the radical scavenging ability of the compounds tested.

Compound NameIC50 (µM)Mechanism of Action
Azulene Derivative A25Radical scavenging
Azulene Derivative B30Metal chelation

Antimicrobial Activity

In a study by Lee et al. (2020), the antimicrobial efficacy of azulene derivatives was assessed against E. coli and Staphylococcus aureus. The results indicated a notable reduction in bacterial viability with minimal inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Bacterial StrainMIC (µg/mL)
E. coli50
S. aureus100

Anti-inflammatory Effects

Research by Kumar et al. (2022) explored the anti-inflammatory properties of phenolic compounds similar to the target compound. They demonstrated a decrease in TNF-alpha levels in vitro when treated with these compounds.

Treatment GroupTNF-alpha Levels (pg/mL)
Control200
Compound Group120

Q & A

Basic Research Questions

Q. How can synthesis of this compound be optimized given its glycosylation and azulene moieties?

  • Methodological Answer : The synthesis should focus on stepwise coupling of the azulene and glycosyl units. For glycosylation, use a protected glucose derivative (e.g., peracetylated glucose) activated with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in anhydrous THF, as described for similar glycosides . For azulene incorporation, employ Suzuki-Miyaura coupling using palladium catalysts under inert conditions. Monitor reaction progress via TLC and HPLC-MS, and purify intermediates via flash chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) (e.g., ESI-TOF) to confirm molecular weight and fragmentation patterns. For stereochemical analysis, employ NMR (¹H, ¹³C, HSQC, HMBC) to resolve the oxane ring’s configuration (2S,3R,4R,5S,6R) and azulene substitution . Infrared (IR) spectroscopy can identify hydroxyl and carbonyl groups. X-ray crystallography may be required for absolute configuration determination if suitable crystals are obtained .

Q. How can stability under physiological conditions be assessed?

  • Methodological Answer : Conduct stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Use HPLC with a C18 column and UV detection (e.g., λ = 254 nm) to monitor degradation over 24–72 hours. Compare peak area retention to identify decomposition products. For hydrolytic stability, test under acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions .

Advanced Research Questions

Q. What computational methods predict interactions with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina, Schrödinger Suite) to model binding to targets like glycosidases or membrane receptors. Use the azulene moiety’s π-electron density for hydrophobic interaction analysis. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD values) . Molecular dynamics simulations (GROMACS) can assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How can contradictions in bioactivity data across assays be resolved?

  • Methodological Answer : Cross-validate results using orthogonal assays. For example, if cytotoxicity data conflicts between MTT and ATP-based assays, confirm via flow cytometry (apoptosis/necrosis markers) and live-cell imaging . Check for assay-specific artifacts (e.g., compound fluorescence interfering with readouts). Use chemo-informatic tools (e.g., PubChem BioAssay) to compare results with structurally similar compounds .

Q. What strategies enable isomer separation given chiral centers?

  • Methodological Answer : Use chiral chromatography (e.g., Chiralpak® OD-H column) with supercritical CO₂ (SFC) at 35°C and 100 bar pressure. Optimize mobile phase composition (e.g., 20% ethanol in CO₂) for baseline resolution. For preparative-scale separation, employ simulated moving bed (SMB) chromatography. Confirm enantiopurity via polarimetry and circular dichroism (CD) spectroscopy .

Q. How can pharmacokinetic properties be determined in vitro?

  • Methodological Answer : Assess Caco-2 cell monolayers for intestinal permeability (Papp values). Use microsomal stability assays (human liver microsomes) to estimate metabolic half-life. For plasma protein binding, employ ultrafiltration followed by LC-MS quantification. Predict blood-brain barrier penetration via PAMPA-BBB .

Q. What approaches facilitate comparative studies with structural analogs?

  • Methodological Answer : Generate a library of analogs with variations in acetylation (e.g., diacetyl vs. triacetyl) or hydroxymethyl groups. Use SAR analysis to correlate structural features with bioactivity (e.g., IC50 values in enzyme inhibition assays). Compare physicochemical properties (logP, pKa) via HPLC-based methods and computational tools (MarvinSketch) .

Propiedades

Número CAS

1610007-47-0

Fórmula molecular

C28H37NO7

Peso molecular

499.6 g/mol

Nombre IUPAC

4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium

InChI

InChI=1S/C23H24O6.C5H14NO/c24-12-19-20(26)21(27)22(28)23(29-19)17-11-13(6-7-18(17)25)8-14-9-15-4-2-1-3-5-16(15)10-14;1-6(2,3)4-5-7/h1-7,9-11,19-28H,8,12H2;7H,4-5H2,1-3H3/q;+1/p-1/t19-,20-,21+,22-,23+;/m1./s1

Clave InChI

UKOOBSDARBTSHN-NGOMLPPMSA-M

SMILES

C[N+](C)(C)CCO.C1=CC=C2C=C(C=C2C=C1)CC3=CC(=C(C=C3)[O-])C4C(C(C(C(O4)CO)O)O)O

SMILES isomérico

C[N+](C)(C)CCO.C1=CC=C2C=C(C=C2C=C1)CC3=CC(=C(C=C3)[O-])[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

SMILES canónico

C[N+](C)(C)CCO.C1=CC=C2C=C(C=C2C=C1)CC3=CC(=C(C=C3)[O-])C4C(C(C(C(O4)CO)O)O)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

ASP-543, YM 543, YM-543, YM543

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium
4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium
4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium
4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium
4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium
4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.